molecular formula C7H11N3O B1384295 6-Amino-2-isopropylpyrimidin-4-ol CAS No. 1038358-49-4

6-Amino-2-isopropylpyrimidin-4-ol

Cat. No.: B1384295
CAS No.: 1038358-49-4
M. Wt: 153.18 g/mol
InChI Key: OROLSQGHDGQZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-isopropylpyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an amino group at position 6, an isopropyl group at position 2, and a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-isopropylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-isopropyl-4,6-dihydroxypyrimidine with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the cyclization of appropriate precursors, such as 2-isopropyl-4,6-dichloropyrimidine, with ammonia or an amine source. This method often requires the use of a base, such as sodium hydroxide or potassium carbonate, to promote the cyclization reaction and yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-isopropylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

6-Amino-2-isopropylpyrimidin-4-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-isopropylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Similar structure but lacks the isopropyl group.

    6-Amino-2-methylpyrimidin-4-ol: Similar structure with a methyl group instead of an isopropyl group.

    2,4-Diaminopyrimidine: Contains two amino groups but lacks the hydroxyl group.

Uniqueness

6-Amino-2-isopropylpyrimidin-4-ol is unique due to the presence of the isopropyl group at position 2, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and may contribute to its specific applications in various fields.

Properties

IUPAC Name

4-amino-2-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4(2)7-9-5(8)3-6(11)10-7/h3-4H,1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROLSQGHDGQZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of sodium (1.15 g.) in dry ethanol (20 ml.) was added ethyl cyanoacetate (1.8 ml.) followed after 15 minutes by isobutyramidine sulphate (2.25 g.). The mixture was refluxed for 20 hours, evaporated to dryness, the residue triturated with water (30 ml.) and the pH adjusted to 6 by the addition of hydrochloric acid. After cooling to 0° C, 4-amino-2-isopropylpyrimid-6-one (1.7 g.), m.p. 248°-250° C, was filtered off and recrystallised from ethanol to give 4-amino-2-isopropylpyrimid-6-one (0.95 g.), m.p. 254° C.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
isobutyramidine sulphate
Quantity
2.25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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